molecular formula C10H17N3O4 B13394564 Prolylglutamine

Prolylglutamine

Cat. No.: B13394564
M. Wt: 243.26 g/mol
InChI Key: SHAQGFGGJSLLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolylglutamine is a dipeptide composed of the amino acids proline and glutamine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prolylglutamine can be synthesized through peptide coupling reactions. The synthesis typically involves the activation of the carboxyl group of proline and subsequent coupling with the amino group of glutamine. Common reagents used in this process include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods such as fermentation. Microbial fermentation using genetically engineered strains of bacteria or yeast can be employed to produce large quantities of this dipeptide. The fermentation broth is then subjected to purification processes, including centrifugation, filtration, and chromatography, to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Prolylglutamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent amino acids, proline and glutamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the amino groups in this compound, leading to the formation of corresponding oxo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, depending on the reagents used.

Major Products Formed:

Scientific Research Applications

Prolylglutamine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound in peptide synthesis studies.
  • Investigated for its reactivity and stability under different conditions.

Biology:

  • Studied for its role in protein metabolism and catabolism.
  • Used in cell-signaling studies to understand its physiological effects.

Medicine:

  • Explored for its potential therapeutic effects in various diseases.
  • Investigated for its role in modulating immune responses and inflammation.

Industry:

Mechanism of Action

Prolylglutamine exerts its effects through various molecular targets and pathways. It can interact with specific receptors on cell surfaces, triggering intracellular signaling cascades. These interactions can modulate various physiological processes, including immune responses, inflammation, and cell metabolism. The exact mechanism of action may vary depending on the specific context and application .

Comparison with Similar Compounds

Prolylglutamine is unique compared to other similar dipeptides due to its specific amino acid composition and resulting physiological effects. Similar compounds include:

    Prolylserine: Composed of proline and serine.

    Prolylthreonine: Composed of proline and threonine.

    Prolylasparagine: Composed of proline and asparagine.

These compounds share some structural similarities with this compound but differ in their specific amino acid residues, leading to distinct chemical and biological properties .

Properties

IUPAC Name

5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c11-8(14)4-3-7(10(16)17)13-9(15)6-2-1-5-12-6/h6-7,12H,1-5H2,(H2,11,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQGFGGJSLLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prolyl-Glutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.